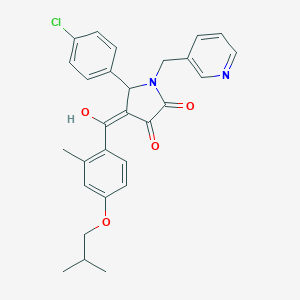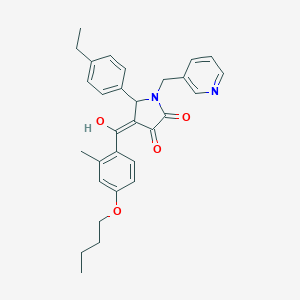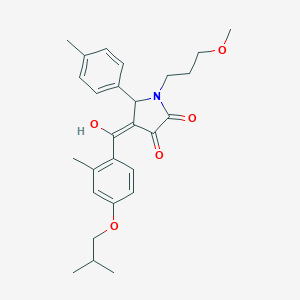![molecular formula C22H26N2O3 B266904 N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide](/img/structure/B266904.png)
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide, also known as CX-4945, is a small-molecule inhibitor that has been extensively studied for its potential therapeutic applications in various types of cancer. In
Wirkmechanismus
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide is a selective inhibitor of protein kinase CK2, which is a serine/threonine kinase that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce cell death and inhibit tumor growth. N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide binds to the ATP-binding site of CK2 and inhibits its activity, leading to the downregulation of various CK2-dependent signaling pathways.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide has been shown to have various other biochemical and physiological effects. For example, N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide has been shown to inhibit the growth of malaria parasites by targeting the CK2-dependent phosphorylation of the parasite protein PfCLK3. N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide has also been shown to have anti-inflammatory effects by inhibiting the CK2-dependent activation of NF-κB, a key regulator of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide has several advantages for lab experiments, including its high selectivity for CK2 and its ability to inhibit CK2-dependent signaling pathways. However, N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide has some limitations, including its relatively low potency and its potential off-target effects. Therefore, careful dose-response studies and specificity assays are required to ensure the validity of the experimental results.
Zukünftige Richtungen
There are several future directions for research on N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide. First, further studies are needed to elucidate the molecular mechanisms underlying the anti-tumor effects of N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide, including the downstream signaling pathways that are affected by CK2 inhibition. Second, the potential applications of N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide in combination with other anti-cancer drugs should be investigated, as combination therapy may enhance the efficacy of N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide and reduce the risk of drug resistance. Finally, the potential applications of N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide in other diseases, such as malaria and inflammation, should be explored further.
Synthesemethoden
The synthesis of N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide involves a series of chemical reactions starting from 2-ethoxybenzoic acid. The detailed synthesis method has been described in several research papers, including the original synthesis report by Chen et al. (2010). In brief, the synthesis involves the conversion of 2-ethoxybenzoic acid to the corresponding acid chloride, which is then reacted with 3-(cyclohexylamino)benzoic acid to obtain the intermediate product. The intermediate product is then treated with N,N-dimethylformamide dimethyl acetal and triethylamine to yield N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide has been extensively studied for its potential therapeutic applications in various types of cancer, including breast cancer, prostate cancer, pancreatic cancer, and glioblastoma. Several preclinical studies have demonstrated the anti-tumor effects of N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide, which is believed to be mediated through the inhibition of protein kinase CK2, a key regulator of cell proliferation and survival.
Eigenschaften
Produktname |
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide |
|---|---|
Molekularformel |
C22H26N2O3 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
N-[3-(cyclohexylcarbamoyl)phenyl]-2-ethoxybenzamide |
InChI |
InChI=1S/C22H26N2O3/c1-2-27-20-14-7-6-13-19(20)22(26)24-18-12-8-9-16(15-18)21(25)23-17-10-4-3-5-11-17/h6-9,12-15,17H,2-5,10-11H2,1H3,(H,23,25)(H,24,26) |
InChI-Schlüssel |
DWABIZDXOXSCSG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC3CCCCC3 |
Kanonische SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266836.png)
![(E)-{2-(2,5-dimethoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxyphenyl)methanolate](/img/structure/B266837.png)
![5-(2-chlorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266839.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266840.png)



![N-(3'-acetyl-1-benzyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B266847.png)